

Application Notes and Protocols for ST-1892 In Vivo Imaging

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Compound of Interest

Compound Name: ST-1892

Cat. No.: B15579022

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Introduction

ST-1892 is a novel, near-infrared (NIR) fluorescent small molecule probe designed for the non-invasive in vivo imaging of cancer. Its primary application lies in the preclinical evaluation of tumor progression, metastasis, and response to therapy. These application notes provide a comprehensive overview of the characteristics of **ST-1892** and detailed protocols for its use in laboratory research settings.

Mechanism of Action

ST-1892 is hypothesized to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors and is a key driver of tumor growth and proliferation.[1][2] Upon systemic administration, **ST-1892** circulates throughout the body and preferentially accumulates in tissues with high EGFR expression. The binding of **ST-1892** to EGFR leads to its internalization and subsequent retention within cancer cells, resulting in a strong and persistent fluorescent signal that can be detected using standard in vivo imaging systems.

Quantitative Data Summary

The following tables summarize the key characteristics and typical experimental parameters for **ST-1892**.

Table 1: Physicochemical and Optical Properties of **ST-1892**

Property	Value
Molecular Weight	< 1000 g/mol
Excitation Maximum	750 nm
Emission Maximum	780 nm
Quantum Yield	> 0.1
Purity (by HPLC)	> 95%
Solubility	Soluble in DMSO, PBS

Table 2: Recommended In Vivo Imaging Parameters

Parameter	Recommendation
Animal Model	Athymic nude mice with xenograft tumors
Probe Concentration	1-5 mg/kg body weight
Administration Route	Intravenous (tail vein) injection
Imaging System	IVIS Spectrum or similar
Excitation Filter	745 nm
Emission Filter	800 nm
Optimal Imaging Time	24-48 hours post-injection
Exposure Time	1-5 seconds

Experimental Protocols

1. Animal Model Preparation

- **Cell Culture:** Culture human cancer cells with known EGFR expression levels (e.g., A431, U87-MG) under standard conditions.
- **Tumor Xenograft Implantation:**

- Harvest cultured cancer cells and resuspend them in a sterile solution of 50% PBS and 50% Matrigel.
- Subcutaneously inject approximately 1×10^6 cells into the flank of 6-8 week old athymic nude mice.
- Allow tumors to grow to a palpable size (approximately 100-200 mm³) before imaging studies commence. Regularly monitor animal health and tumor growth.

2. **ST-1892** Preparation and Administration

- Reconstitute lyophilized **ST-1892** in sterile DMSO to create a stock solution (e.g., 10 mg/mL).
- On the day of the experiment, dilute the **ST-1892** stock solution in sterile PBS to the final desired concentration for injection. The final DMSO concentration should be less than 5% of the total injection volume to avoid toxicity.
- Administer the prepared **ST-1892** solution to the tumor-bearing mice via intravenous tail vein injection. A typical injection volume is 100-200 μ L per mouse.

3. In Vivo Fluorescence Imaging Procedure

- At the desired time points post-injection (e.g., 2, 6, 24, 48, and 72 hours), anesthetize the mice using isoflurane (2-3% in oxygen).
- Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.[3]
- Acquire both a photographic (white light) image and a fluorescent image.
- For fluorescence imaging, use an appropriate excitation filter (e.g., 745 nm) and emission filter (e.g., 800 nm).[4]
- Set the exposure time to an appropriate level to achieve a good signal-to-noise ratio without saturation of the detector.[3]
- After imaging, allow the mouse to recover from anesthesia on a warming pad.

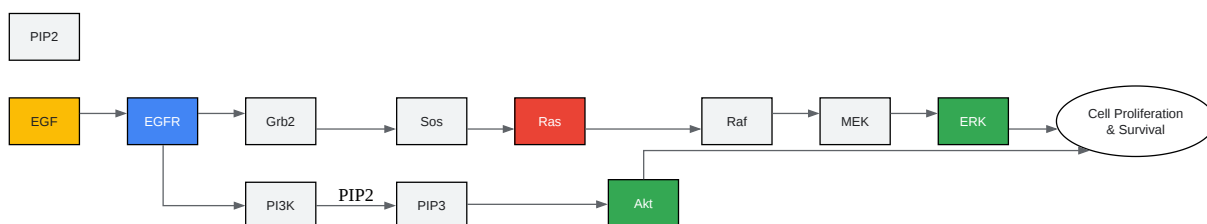
- Repeat the imaging procedure at subsequent time points to monitor the biodistribution and tumor accumulation of **ST-1892** over time.

4. Data Analysis

- Use the analysis software provided with the imaging system to overlay the fluorescent and photographic images.
- Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background measurement).
- Quantify the average radiant efficiency (photons/s/cm²/sr)/(μW/cm²) within each ROI.
- Calculate the tumor-to-background ratio (TBR) by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.
- For biodistribution studies, euthanize the mice at the final time point and excise major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart).
- Image the excised organs using the in vivo imaging system to quantify the ex vivo biodistribution of **ST-1892**.^[5]

Visualizations

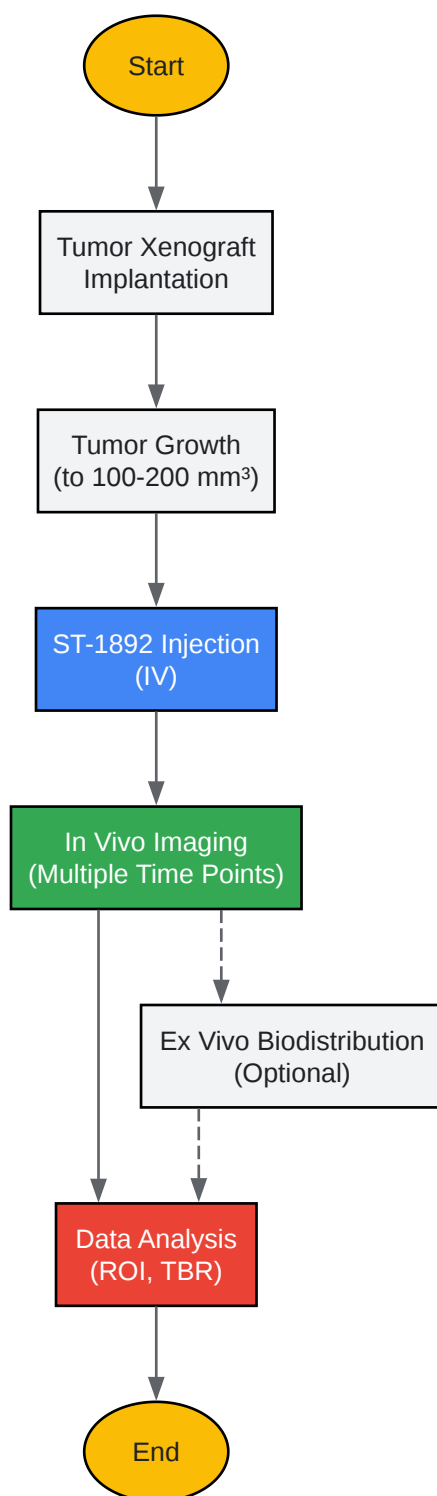
EGFR Signaling Pathway



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Caption: Simplified EGFR signaling pathway targeted by **ST-1892**.

Experimental Workflow for **ST-1892** In Vivo Imaging



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Caption: Experimental workflow for in vivo imaging with **ST-1892**.

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